molecular formula C12H14N2O3 B11800821 5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid

5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid

Cat. No.: B11800821
M. Wt: 234.25 g/mol
InChI Key: NZEHEFOIRMFCRP-UHFFFAOYSA-N
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Description

5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the furan ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 1-ethyl-3-methyl-1H-pyrazole and a furan derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the furan ring can participate in π-stacking interactions, contributing to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    Furan-2-carboxylic acid: Lacks the pyrazole ring, limiting its applications in medicinal chemistry.

Uniqueness

5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is unique due to the presence of both pyrazole and furan rings, which confer a combination of chemical reactivity and biological activity not found in simpler compounds. This dual functionality makes it a valuable scaffold for the development of new materials and bioactive molecules .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-[(2-ethyl-5-methylpyrazol-3-yl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-3-14-9(6-8(2)13-14)7-10-4-5-11(17-10)12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)

InChI Key

NZEHEFOIRMFCRP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

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